molecular formula C20H21N3O6 B2925123 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide CAS No. 898408-52-1

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide

Cat. No.: B2925123
CAS No.: 898408-52-1
M. Wt: 399.403
InChI Key: BNPMQBSSASKNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide is a chemical compound offered for research purposes. While specific biological data for this exact molecule is not available in the public domain, its structure provides insights into its potential research applications. The compound features a pyrrolidin-3-amine core, a scaffold recognized in medicinal chemistry for its diverse biological activities . Compounds with similar pyrrolidinone and benzamide structures have been investigated as potential acetylcholinesterase (AChE) inhibitors, which is a relevant target for neurological research, particularly in the context of Alzheimer's disease . The presence of the nitrobenzamide moiety is also significant, as this group is a common pharmacophore in various biologically active molecules and can contribute to a compound's ability to interact with enzyme targets . Researchers may find value in exploring this molecule as a building block for the synthesis of more complex heterocycles or as a candidate for screening in various pharmacological assays. The product is supplied with a guaranteed level of purity and identity. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-12-15(5-4-6-16(12)23(26)27)20(25)21-13-9-19(24)22(11-13)14-7-8-17(28-2)18(10-14)29-3/h4-8,10,13H,9,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPMQBSSASKNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Characteristics

The compound's chemical properties are essential for understanding its biological activity. Below is a summary of its key characteristics:

PropertyValue
Molecular Formula C21H26N2O4
Molecular Weight 370.45 g/mol
LogP 2.3307
Polar Surface Area 55.982 Ų
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition
    • The compound may act as an inhibitor of fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids like anandamide. This inhibition can lead to increased levels of these signaling molecules, potentially enhancing analgesic and anti-inflammatory effects.
  • Antioxidative Activity
    • Similar compounds have demonstrated antioxidative properties by reducing reactive oxygen species (ROS) production and stabilizing mitochondrial function, which is vital in neurodegenerative disease contexts.
  • Receptor Modulation
    • The structural features of this compound allow it to interact with various receptors, potentially modulating neurotransmitter pathways related to pain and mood regulation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Analgesic Properties : By enhancing endocannabinoid signaling through FAAH inhibition, the compound may provide pain relief.
  • Anti-inflammatory Effects : Increased levels of endocannabinoids can also contribute to anti-inflammatory responses.
  • Neuroprotective Effects : The antioxidative properties may protect neuronal cells from oxidative stress, which is implicated in various neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzamide derivatives similar to this compound:

  • A study on 4-nitro-substituted benzamides highlighted their anticancer properties, showing preferential targeting of malignant cells while sparing normal cells . This suggests that structural modifications can significantly enhance the cytotoxicity against cancer cells.
  • Another investigation into the structure-activity relationship (SAR) of benzamide derivatives indicated that introducing electron-withdrawing groups could increase their biological activity against various cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide (CAS 898408-16-7)

  • Molecular Formula : C₁₉H₁₉N₃O₅
  • Molecular Weight : 369.4 g/mol
  • Key Structural Differences: The 3,4-dimethoxyphenyl group in the target compound is replaced with a 3-methoxyphenyl substituent.
  • Implications :
    • The absence of the 4-methoxy group may reduce steric hindrance, favoring interactions with planar binding sites.
    • The nitro group at the benzamide position remains conserved, suggesting shared reactivity in electrophilic substitution reactions .

2-(3,4-Dimethoxyphenyl)-N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide (CAS 896278-58-3)

  • Molecular Formula : C₂₁H₂₄N₂O₅
  • Molecular Weight : 384.4 g/mol
  • Key Structural Differences: The 2-methyl-3-nitrobenzamide group is replaced with a 2-(3,4-dimethoxyphenyl)acetamide moiety. The pyrrolidinone ring retains a methoxyphenyl substituent but at the 4-position instead of 3,4-dimethoxy.
  • The 4-methoxyphenyl group may exhibit distinct π-π stacking interactions compared to the 3,4-dimethoxy analog .

N-{5-[1-(3,5-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-[1,3,4]thiadiazol-2-yl}-3,4-dimethoxybenzamide (CAS 924975-16-6)

  • Molecular Formula : C₂₃H₂₄N₄O₄S
  • Molecular Weight : 452.5 g/mol
  • Key Structural Differences: Incorporation of a thiadiazole ring instead of a direct benzamide linkage. The pyrrolidinone ring is substituted with a 3,5-dimethylphenyl group.
  • The 3,5-dimethylphenyl group introduces steric bulk, which may hinder interactions in sterically sensitive environments .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Molecular Formula: C₁₇H₁₉NO₃
  • Molecular Weight : 285.3 g/mol
  • Key Structural Differences: Lacks the pyrrolidinone core; features a phenethylamine backbone with a benzamide terminus.
  • Implications: The simplified structure may improve synthetic accessibility (80% yield reported in ). Reduced conformational rigidity compared to pyrrolidinone-containing analogs could limit target specificity .

Reactivity and Stability Considerations

  • The 3,4-dimethoxyphenyl group in the target compound is prone to oxidative degradation under alkaline conditions, as observed in lignin model compounds (). For example, β-O-4 bond cleavage in 3,4-dimethoxyphenyl-substituted ethanol derivatives generates 3,4-dimethoxybenzoic acid under mild conditions .
  • In contrast, analogs with electron-withdrawing groups (e.g., nitro substituents) may exhibit enhanced stability in oxidative environments due to decreased electron density at the aromatic ring .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide to improve yield and purity?

  • Methodological Answer : Utilize hydrazine-carbohydrazide coupling reactions under reflux conditions in polar aprotic solvents (e.g., ethanol or DMF). Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography. For final purification, employ HPLC with a C18 column and a methanol-water gradient. Elemental analysis (C, H, N) and mass spectrometry (HRMS) should validate purity and molecular weight consistency .

Q. What spectroscopic techniques are essential for characterizing the structural features of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign protons and carbons to confirm the pyrrolidinone ring, nitrobenzamide moiety, and 3,4-dimethoxyphenyl group. Key signals include the amide proton (~10 ppm) and nitro group aromatic protons (δ 8.0–8.5 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹, pyrrolidinone C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • HRMS : Confirm the molecular ion ([M+H]+) and compare with theoretical values to ensure synthetic accuracy .

Q. How can researchers assess the impact of the nitro group on the compound’s stability during storage?

  • Methodological Answer : Conduct accelerated stability studies under varying conditions (light, humidity, temperature). Use HPLC to monitor degradation products, particularly nitro-reduction intermediates. Compare with analogues lacking the nitro group to isolate its contribution to instability .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) using the SHELX suite (SHELXT for structure solution, SHELXL for refinement). Optimize crystal growth via vapor diffusion with solvents like acetonitrile or DMSO. Address potential twinning by refining against high-resolution data (d-spacing < 0.8 Å) and using the TWIN/BASF commands in SHELXL .

Q. How can computational methods predict the electronic effects of the nitro group on the compound’s reactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to analyze:

  • Electron-withdrawing effects on the benzamide ring (via electrostatic potential maps).
  • HOMO-LUMO gaps to predict sites for nucleophilic/electrophilic attack.
  • Comparative studies with non-nitro analogues to isolate electronic contributions .

Q. What strategies resolve contradictions between experimental and theoretical elemental analysis data?

  • Methodological Answer : Reassess purification protocols to eliminate residual solvents or hydrated water. Use X-ray powder diffraction (XRPD) to detect crystalline impurities or polymorphs. If discrepancies persist, cross-validate with combustion analysis (CHNS-O) and consider isotopic labeling for mass spectrometry validation .

Q. How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka, kd).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Molecular Docking : Use AutoDock Vina to predict binding poses, focusing on interactions between the nitro group and active-site residues (e.g., hydrogen bonds with Arg/Lys) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in NMR data between synthetic batches?

  • Methodological Answer :

  • Verify solvent deuteration levels and temperature calibration.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Compare with literature data for analogous nitrobenzamides to identify solvent- or pH-dependent shifts .

Q. What analytical approaches differentiate polymorphic forms of this compound?

  • Methodological Answer : Combine XRPD for lattice structure analysis, differential scanning calorimetry (DSC) for melting point variations, and Raman spectroscopy to detect subtle conformational differences. Refine polymorph-specific unit cells using TOPAS Academic software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.